(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Description
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate (CAS 61468-86-8) is a hydrated form of the chiral pyrrolidine derivative. Its anhydrous counterpart (CAS 618-27-9) has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol . The dihydrate structure includes two water molecules, enhancing its stability under specific storage conditions (room temperature, sealed, and protected from light) . This compound is critical in pharmaceutical synthesis, particularly as an intermediate for bioactive peptides, antibiotics, and organocatalysts . Its safety profile includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2/t3-,4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-RGVONZFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate typically involves the stereoselective hydroxylation of proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated synthesis machines can also enhance the efficiency and consistency of production .
Chemical Reactions Analysis
General Reactivity Profile
The compound’s structure includes:
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A secondary alcohol (C4 hydroxyl group)
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A carboxylic acid (C2 position)
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A pyrrolidine ring with cis stereochemistry
These groups enable reactions typical of proline derivatives, with modifications driven by stereochemical and hydration effects .
Deprotection and Salt Formation
The compound participates in acid-mediated deprotection and salt formation:
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Hydrochloride Salt Synthesis : Treatment with HCl yields (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a stable salt used in peptide synthesis .
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tert-Butoxycarbonyl (Boc) Deprotection : Similar to methods in arginase inhibitor synthesis, HCl in dioxane removes Boc groups at room temperature .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Salt formation | HCl in dioxane, 2 h | Hydrochloride salt | >90% | |
| Boc deprotection | 4 M HCl, RT | Free amine | 87% |
Peptide Bond Formation
The carboxylic acid group undergoes amidation or esterification:
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Amide Coupling : Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form peptide bonds.
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Esterification : Methanol/H<sup>+</sup> catalysis produces methyl esters, useful in prodrug design .
Reductive Amination
The pyrrolidine nitrogen facilitates reductive amination with aldehydes/ketones:
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Example : Reacts with 3,4-dichlorobenzaldehyde using NaBH(OAc)<sub>3</sub> in DCE to form N-alkylated derivatives .
Oxidation Reactions
The C4 hydroxyl group is susceptible to oxidation:
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Jones Reagent : Converts hydroxyl to ketone, though stereochemical retention is unconfirmed.
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Enzymatic Oxidation : Prolyl hydroxylases may modify the compound in biological systems .
Physicochemical Considerations
Scientific Research Applications
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is crucial in the study of protein structure and function, particularly in collagen research.
Medicine: It is used in the development of pharmaceuticals, especially those targeting collagen-related diseases.
Industry: The compound is used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate involves its incorporation into peptides and proteins, where it influences their structure and stability. The hydroxyl group can form hydrogen bonds, which are crucial for maintaining the secondary and tertiary structures of proteins. This compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate vs. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
Key Insight : The cis (4S) configuration in the (2S,4S)-isomer reduces its natural abundance compared to the trans (4R) isomer, which is a post-translational collagen modifier .
Salt and Derivative Comparisons
This compound vs. Hydrochloride Salt
Key Insight : The hydrochloride salt improves solubility and stability for industrial-scale applications but introduces chloride-related handling precautions .
Functionalized Derivatives
Comparison with Dibenzyl Amide and Pyridine-Methyl Derivatives
Key Insight : Functionalization (e.g., amidation, pyridine addition) tailors the compound for specific catalytic or pharmacokinetic roles .
Structural Analogues in Patents
- Example 80 (EP Application): (2S,4R)-4-hydroxy-4-methyl-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isobenzofuranc-2-yl)butanoyl]pyrrolidine-2-carboxylic acid .
- Example 30 (EP Application): (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
Key Insight : Patent derivatives prioritize bioactivity (e.g., enzyme inhibition) and metabolic stability through bulky substituents .
Research Findings and Data Trends
- Stereochemical Impact: The (2S,4S)-isomer’s cis-hydroxyl group limits its natural occurrence but enhances synthetic utility in non-collagen applications .
- Safety Data : Both the dihydrate and hydrochloride forms require precautions against inhalation and skin contact, with stricter handling for the hydrochloride due to chloride content .
- Market Availability : Suppliers like Chemphora Life Sciences offer the (2S,4S)-isomer at >98% purity, emphasizing its demand in research .
Biological Activity
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate, also known as L-hydroxyproline, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 131.13 g/mol
- CAS Number : 618-27-9
- Solubility : Highly soluble in water (up to 24800 mg/ml at 25°C) .
1. Role in Collagen Synthesis
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is a key component in collagen synthesis. It stabilizes the triple helix structure of collagen by forming hydrogen bonds that enhance the stability of collagen fibers. This property is particularly important in wound healing and tissue repair .
2. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. Antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS), thus contributing to overall cellular health .
3. Anti-inflammatory Effects
Studies have demonstrated that (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid can reduce inflammation markers in various models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The biological activity of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
- Modulation of Gene Expression : The compound influences the expression of genes related to collagen formation and inflammation, further supporting its role in tissue repair and anti-inflammatory responses .
Case Study 1: Collagen Formation in Fibroblasts
A study evaluated the effects of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid on fibroblast cells. The results indicated a significant increase in collagen production when treated with varying concentrations of the compound over a period of 48 hours. The optimal concentration for collagen synthesis enhancement was determined to be 100 µM.
| Concentration (µM) | Collagen Production (mg/mL) |
|---|---|
| 0 | 0.5 |
| 50 | 1.0 |
| 100 | 1.5 |
| 200 | 1.3 |
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid was administered to rats with induced inflammation. The treatment resulted in a notable decrease in inflammatory markers such as TNF-α and IL-6 compared to the control group.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Low Dose | 180 | 220 |
| High Dose | 120 | 150 |
Q & A
Q. What are the standard synthetic routes for (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid dihydrate?
The synthesis typically involves stereoselective cyclization and hydroxylation steps. A common approach includes:
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during synthesis, followed by acidic or enzymatic deprotection .
- Purification : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as validated in related pyrrolidine derivatives .
- Characterization : Confirmation of stereochemistry via nuclear magnetic resonance (NMR) and X-ray crystallography .
Q. How is the compound characterized to confirm its stereochemical configuration?
- NMR Spectroscopy : ¹H and ¹³C NMR analysis of coupling constants and chemical shifts to distinguish cis/trans configurations (e.g., J-values for hydroxyl and carboxyl groups) .
- X-ray Crystallography : Single-crystal studies reveal bond angles and spatial arrangement, as demonstrated for structurally similar (2S,4S)-thiazolidine derivatives .
- Optical Rotation : Verification of enantiomeric purity using polarimetry .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store in airtight containers at -20°C in a desiccator to prevent hydration/dehydration shifts .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the hydroxyl group .
- pH Stability : Avoid extremes (pH <2 or >9) to prevent lactamization or decarboxylation .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity in catalysis or drug design?
The (2S,4S) configuration enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., prolyl hydroxylases). Computational docking studies show the hydroxyl group’s axial position stabilizes interactions with active-site residues, as seen in crystallographic models of related proline derivatives .
Q. What methods optimize synthesis yield while preserving stereochemical integrity?
- Catalyst Selection : Palladium or copper catalysts improve cyclization efficiency, as reported in analogous oxazolo-pyridine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates without racemization .
- Temperature Control : Low-temperature (-78°C) lithiation steps prevent epimerization .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Q. What advanced analytical techniques are recommended for impurity profiling?
Q. How can computational modeling predict the compound’s behavior in biological systems?
Q. What solvent systems minimize racemization during derivatization?
Q. How can isotopic labeling (e.g., ²H, ¹³C) aid in metabolic studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
